N-(4-chlorophenyl)-2,6-difluorobenzamide

Insecticide development Agricultural chemistry Residual activity

Procure high-purity N-(4-chlorophenyl)-2,6-difluorobenzamide (CAS 122987-01-3) as your definitive synthetic intermediate for diflubenzuron and a critical GC-MS confirmatory marker. Its unique 2,6-difluoro substitution pattern is non-interchangeable; the 2,6-dichloro analog yields a different final product (TH6038) with reduced residual activity. This compound is also a validated metabolite in teflubenzuron degradation studies, ensuring precise mass balance and pathway elucidation. Insist on the genuine 2,6-difluoro isomer for reliable analytical quantification and synthesis.

Molecular Formula C13H8ClF2NO
Molecular Weight 267.66 g/mol
CAS No. 122987-01-3
Cat. No. B189155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2,6-difluorobenzamide
CAS122987-01-3
Molecular FormulaC13H8ClF2NO
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
InChIKeyBBRYXEGYUUQZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3): A Critical Intermediate in Benzoylurea Insecticide Synthesis and Metabolism


N-(4-chlorophenyl)-2,6-difluorobenzamide (CAS 122987-01-3) is a halogenated benzamide compound with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 g/mol. It is characterized by a 2,6-difluorophenyl moiety linked via an amide bond to a 4-chlorophenyl group. This compound is a key synthetic intermediate for the production of diflubenzuron, a widely used benzoylphenylurea insecticide [1]. Additionally, it is a primary thermal degradation product of diflubenzuron during gas chromatographic analysis [2] and has been identified as a metabolite in the microbial transformation of related insecticides like teflubenzuron [3]. These distinct roles as both a precursor and a degradation marker underpin its specific utility in analytical, synthetic, and environmental research contexts.

N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3): Why In-Class Analogs Cannot Be Directly Substituted


The specific utility of N-(4-chlorophenyl)-2,6-difluorobenzamide is not as a stand-alone insecticide but as a defined chemical entity with unique roles in synthesis and analysis. Attempting to substitute it with other benzamide analogs for synthetic or analytical applications would be inappropriate. For instance, using the structurally similar 2,6-dichloro analog (TH6038) as an analytical standard would result in a different retention time and mass spectrum [1]. In synthesis, a different intermediate would lead to a different final product. Furthermore, while this compound is a precursor to diflubenzuron (CAS 35367-38-5), diflubenzuron itself cannot serve as a substitute for N-(4-chlorophenyl)-2,6-difluorobenzamide in studies specifically tracking the latter's formation as a metabolite or degradation product [2]. The following quantitative evidence details these precise, non-interchangeable roles.

Product-Specific Quantitative Evidence Guide: N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3) Differentiation Data


Comparative Residual Activity: Diflubenzuron (2,6-Difluoro) vs. TH6038 (2,6-Dichloro) Analog

While N-(4-chlorophenyl)-2,6-difluorobenzamide itself has not been directly tested for in vivo insecticidal activity, its role as the core benzamide moiety of diflubenzuron (where it is linked via a urea bridge to a second 4-chlorophenyl group) is critical for its biological performance. A direct comparative study against its closest analog, the 2,6-dichloro variant TH6038, demonstrated that the 2,6-difluoro substitution (as present in the target compound's moiety) confers a significant advantage in residual activity on plant surfaces. Difluron (diflubenzuron) sprayed on Douglas-fir seedlings showed substantial residual activity for a period of 6 weeks, while the residual activity of the 2,6-dichloro analog TH6038 was not reported to be as prolonged under the same field conditions [1].

Insecticide development Agricultural chemistry Residual activity

Quantified Formation as a Specific GC-MS Analytical Marker

N-(4-chlorophenyl)-2,6-difluorobenzamide is not just a structural analog; it is a specific, reproducible thermal degradation fragment of the insecticide diflubenzuron (CAS 35367-38-5) during gas chromatography. A gas chromatography/mass spectrometry (GC-MS) method established that diflubenzuron decomposes in the hot GC inlet into three reproducible fragments, one of which is unambiguously N-(4-chlorophenyl)-2,6-difluorobenzamide. This fragment elutes as a distinct, quantifiable peak separate from the other two fragments, 4-chlorophenyl isocyanate and 4-chloroaniline [1].

Analytical chemistry GC-MS method validation Pesticide residue analysis

Quantified Yield as a Microbial Transformation Product

In environmental fate studies, N-(4-chlorophenyl)-2,6-difluorobenzamide is a defined and quantifiable metabolite of the benzoylurea insecticide teflubenzuron. A study on the microbial transformation of teflubenzuron found that approximately 10-15% of the applied parent compound was transformed into 2,6-difluorobenzamide, the core structure of the target compound [1]. This specific yield contrasts with other transformation products formed in lower percentages, such as 2,6-difluorobenzoic acid (3-5%) and 2,4-difluoro-3,5-dichloro-aniline (10-12%) [1].

Environmental fate Biodegradation Metabolite identification

LogP Differentiation: Lipophilicity Advantage in Synthesis and Analytical Extraction

The physicochemical properties of N-(4-chlorophenyl)-2,6-difluorobenzamide, particularly its calculated LogP of 3.94, distinguish it from other halogenated benzamide analogs and intermediates. This LogP value indicates moderate lipophilicity, which is a key determinant of its behavior in synthetic work-ups, chromatographic separations, and biological partitioning . For example, this LogP is distinct from that of its non-halogenated benzamide parent (LogP ~1.0-1.5) and from more heavily chlorinated or fluorinated analogs, which would exhibit different retention times in reversed-phase HPLC and different solubility profiles.

Medicinal chemistry ADME properties Analytical method development

Optimal Research and Industrial Application Scenarios for N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3)


Analytical Reference Standard for Pesticide Residue Analysis by GC-MS

Procurement of a high-purity standard of N-(4-chlorophenyl)-2,6-difluorobenzamide (122987-01-3) is essential for laboratories performing GC-MS analysis of diflubenzuron. As it is a primary, reproducible thermal degradation fragment, its presence and retention time serve as a confirmatory marker for the parent insecticide. Quantification against this specific standard, rather than a surrogate, ensures the accuracy and reliability of residue data in food and environmental samples [1].

Synthetic Intermediate for Benzoylurea Insecticide Production

This compound is a direct precursor to diflubenzuron, a commercially important insecticide. Sourcing this specific intermediate is mandatory for chemical manufacturers following established synthetic routes. The 2,6-difluoro substitution pattern is critical, as comparative studies have shown that the 2,6-dichloro analog yields a final product (TH6038) with significantly reduced residual activity on plant surfaces [1].

Metabolite Standard for Environmental Fate and Biodegradation Studies

Research groups investigating the environmental persistence and microbial degradation of teflubenzuron and related benzoylurea pesticides require this compound. Its identification as a major transformation product (10-15% yield) [1] necessitates its use as a quantitative analytical standard. Using a reliable source of this compound enables accurate mass balance and pathway elucidation in soil and water metabolism studies.

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